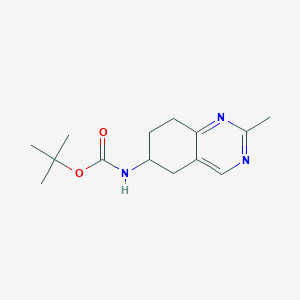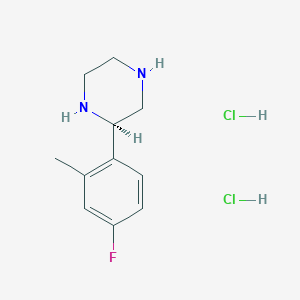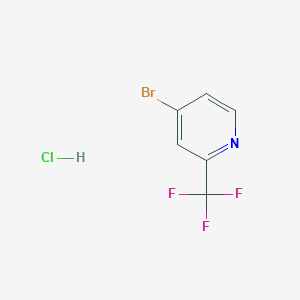![molecular formula C15H16N4O B11855871 n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide CAS No. 827318-29-6](/img/structure/B11855871.png)
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide is a compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamid beinhaltet typischerweise die Kondensation von Pyrazol-4-carbaldehyden mit Indolderivaten. Eine gängige Methode beinhaltet die Verwendung von Chlor(trimethyl)silan in Pyridin bei 90 °C unter Umgebungsluftbedingungen . Diese Reaktion ermöglicht die Bildung des gewünschten Produkts in guten Ausbeuten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und die Optimierung der Reaktionsbedingungen können die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung gängiger Oxidationsmittel oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Pyrazol- und Indolringen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierte Reagenzien in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich entzündungshemmender und krebshemmender Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung in der Wirkstoffforschung untersucht.
Industrie: In der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen verwendet
Wirkmechanismus
Der Wirkmechanismus von N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Bekannt für ihre antimikrobiellen und krebshemmenden Aktivitäten.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amin: Als potenzielle Krebsmittel untersucht, da sie eine CDK2-inhibitorische Aktivität aufweisen.
Einzigartigkeit
N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamid zeichnet sich durch seine einzigartige Kombination von Pyrazol- und Indol-Einheiten aus, die einen einzigartigen Satz chemischer und biologischer Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
827318-29-6 |
|---|---|
Molekularformel |
C15H16N4O |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide |
InChI |
InChI=1S/C15H16N4O/c1-2-4-15(20)19-13-6-3-5-12-11(13)7-14(18-12)10-8-16-17-9-10/h3,5-9,18H,2,4H2,1H3,(H,16,17)(H,19,20) |
InChI-Schlüssel |
UNTLXKVFEJNZPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)



![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)







